
9H-Xanthene-9-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-9-thiol is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The thiol group (-SH) attached to the xanthene core imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-thiol typically involves the introduction of a thiol group to the xanthene core. One common method is the reaction of xanthene with thiourea in the presence of a strong acid, such as hydrochloric acid, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of xanthone as a starting material, which undergoes reduction and subsequent thiolation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form xanthene derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Xanthene derivatives.
Substitution: Alkylated or acylated xanthene compounds.
Aplicaciones Científicas De Investigación
9H-Xanthene-9-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property is useful in imaging and diagnostic applications.
Medicine: Studied for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. It may also serve as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the thiol group.
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-9-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Xanthone: Lacks the thiol group but shares the xanthene core structure. Known for its diverse biological activities.
Thioxanthone: Contains a sulfur atom in the xanthene core, similar to 9H-Xanthene-9-thiol, but with different chemical properties.
Fluorene: A structurally similar compound with a different heterocyclic system, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other xanthene derivatives.
Propiedades
Número CAS |
89562-30-1 |
|---|---|
Fórmula molecular |
C13H10OS |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
9H-xanthene-9-thiol |
InChI |
InChI=1S/C13H10OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13,15H |
Clave InChI |
BCZADNSFSRFPNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
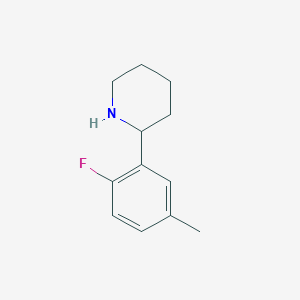
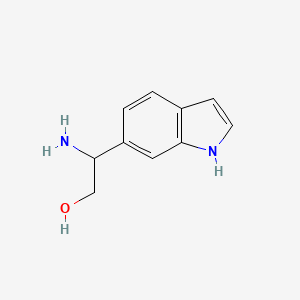
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
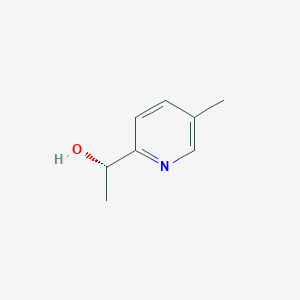
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
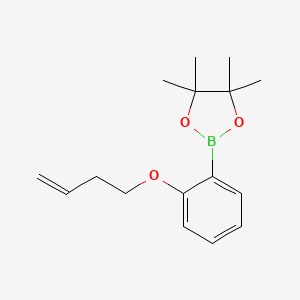
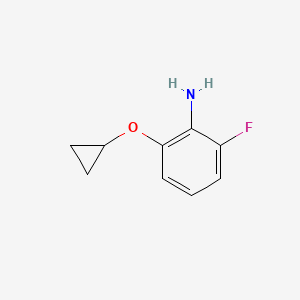
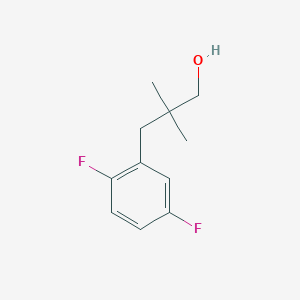
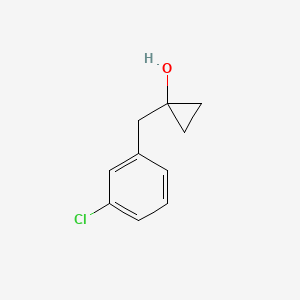
![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

